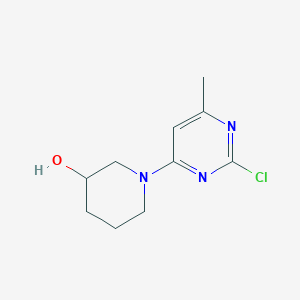
(5S)-1-(tert-Butoxycarbonyl)-5-ethyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl group at the 5-position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as pyrrolidine and ethyl bromide.
Alkylation: The pyrrolidine is alkylated with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to introduce the ethyl group at the 5-position.
Protection: The nitrogen atom of the pyrrolidine ring is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The resulting intermediate is carboxylated using carbon dioxide in the presence of a strong base like sodium hydride to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production of (2S,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the Boc group.
Major Products
Oxidation: N-oxides or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Free amine derivatives.
Scientific Research Applications
(2S,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other bioactive molecules.
Mechanism of Action
The mechanism of action of (2S,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients that interact with enzymes or receptors in the body. The Boc protecting group provides stability during synthetic transformations, allowing for selective reactions at other functional groups.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid
- (2R,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid
- (2R,5R)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid
Uniqueness
(2S,5S)-N-Boc-5-ethylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The (2S,5S) configuration may provide distinct advantages in terms of selectivity and efficiency in synthetic applications compared to its diastereomers.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(2S,5S)-5-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-7-9(10(14)15)13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 |
InChI Key |
AREPFWVWZHSJPD-IUCAKERBSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CCC1CCC(N1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





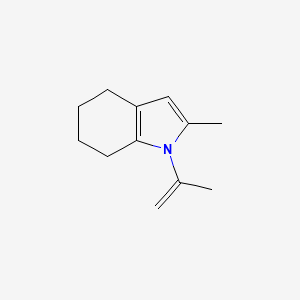
![(R)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13972741.png)
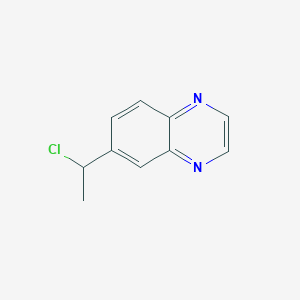
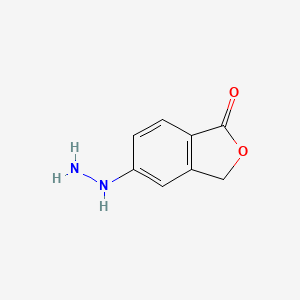
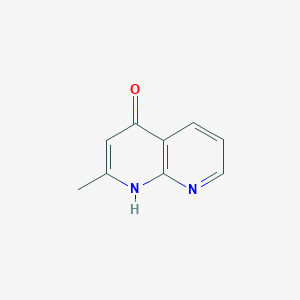
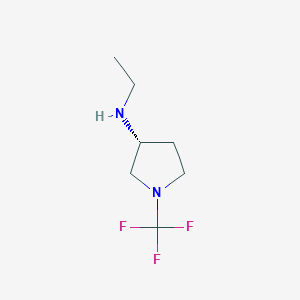
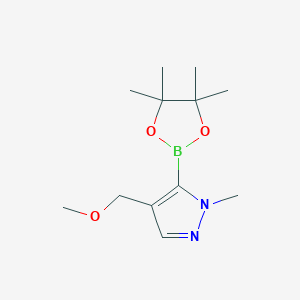
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile](/img/structure/B13972790.png)
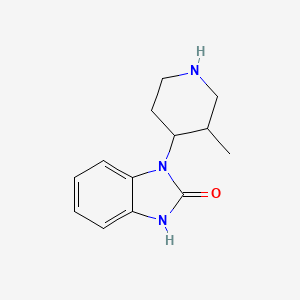
![4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde](/img/structure/B13972803.png)
